N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester
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Overview
Description
N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester is a synthetic organic compound that belongs to the class of chloroacetyl derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester typically involves the reaction of N-(2-ethyl-6-methylphenyl)-L-alanine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other reduced forms.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(Chloroacetyl)-N-(phenyl)-L-alanine Methyl Ester
- N-(Chloroacetyl)-N-(2-methylphenyl)-L-alanine Methyl Ester
- N-(Chloroacetyl)-N-(2-ethylphenyl)-L-alanine Methyl Ester
Uniqueness
N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester is unique due to the presence of both chloroacetyl and 2-ethyl-6-methylphenyl groups, which confer specific chemical properties and reactivity. These structural features may make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C15H20ClNO3 |
---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
methyl (2S)-2-(N-(2-chloroacetyl)-2-ethyl-6-methylanilino)propanoate |
InChI |
InChI=1S/C15H20ClNO3/c1-5-12-8-6-7-10(2)14(12)17(13(18)9-16)11(3)15(19)20-4/h6-8,11H,5,9H2,1-4H3/t11-/m0/s1 |
InChI Key |
VVYRNQHQSPNZNB-NSHDSACASA-N |
Isomeric SMILES |
CCC1=CC=CC(=C1N([C@@H](C)C(=O)OC)C(=O)CCl)C |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)C(=O)OC)C(=O)CCl)C |
Origin of Product |
United States |
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